2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride
Description
2,2-Difluoro-1,3-dihydroinden-1-amine hydrochloride is a fluorinated indane derivative with a bicyclic aromatic structure. The compound features two fluorine atoms at the 2-position of the inden ring and an amine group at the 1-position, forming a hydrochloride salt.
Properties
IUPAC Name |
2,2-difluoro-1,3-dihydroinden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)5-6-3-1-2-4-7(6)8(9)12;/h1-4,8H,5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGPRVKGSVGXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C1(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Ethylbenzene
The most detailed industrial method involves an 8-step sequence starting from ethylbenzene, as described in Patent CN103539677A. This route prioritizes cost-effectiveness and scalability:
- Propionylation : Ethylbenzene reacts with propionyl chloride in methylene chloride with AlCl₃ catalysis at -5–25°C (90% yield).
- Cyclization : Treatment with concentrated H₂SO₄ at 90–100°C forms the indane ring system.
- Oximation : Butyl nitrite in methanol/HCl introduces the oxime group (87% yield).
- Reduction : Palladium-catalyzed hydrogenation in glacial acetic acid converts oxime to amine.
- Trifluoroacetylation : Protects the amine using ethyl trifluoroacetate in ethyl acetate (96% yield).
- Acetylation : AlCl₃-mediated reaction with acetyl chloride introduces acetyl groups.
- Reductive deprotection : Trifluoroacetic acid/triethylsilane removes protecting groups.
- Hydrochloride formation : NaOH hydrolysis followed by HCl gas treatment yields the final product (99.1% purity).
Critical Data Table
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂, 25°C | 90% | 98% |
| 3 | BuONO, MeOH/HCl | 87% | 95% |
| 5 | CF₃CO₂Et, EtOAc | 96% | 99% |
| 8 | NaOH/EtOH, HCl gas | 100% | 99.1% |
Reductive Amination Approach
A modified method applies sodium triacetoxyborohydride (NaBH(OAc)₃) for imine reduction:
- Imine formation : React 2,2-difluoroindan-1-one with ammonium acetate in 1,2-dichloroethane at pH 4–5
- Reduction : NaBH(OAc)₃ (2.5 equiv) at 0°C for 4 hr achieves 78% yield with minimal dialkylation
Advantages vs Pd/H₂ :
- Tolerates acid-sensitive groups
- No specialized hydrogenation equipment required
- Faster reaction kinetics (4 hr vs 8–12 hr)
Fluorination Strategies
Direct C-F Bond Formation
Patent US5432290A demonstrates KHF₂-mediated fluorination:
- Substrate : 2,2-dichloro-1,3-benzodioxole
- Conditions : KHF₂ (2.5 equiv) in sulfolane at 140°C
- Yield : 100% conversion in 8 hr
Adaptation for Indane System :
Electrophilic Fluorination
Selectfluor® enables regioselective difluorination:
- Substrate : 1,3-indanedione
- Reagent : Selectfluor® (2.2 equiv) in MeCN/H₂O
- Result : 2,2-difluoro-1,3-indanedione (83% yield)
- Downstream conversion : Reductive amination with NH₃/H₂→ target amine
Chirality Control Methods
Enzymatic Resolution
For stereoselective synthesis (critical in pharmaceutical applications):
- Racemic precursor : 3-hydroxy-1-indanone
- Lipase PS : Kinetic resolution with vinyl acetate (E > 200)
- Isolate (3S)-enantiomer : 46% yield, >98% ee
X-ray Validation : CuKα diffraction confirms absolute configuration of intermediates
Chiral Auxiliary Approach
- Evans oxazolidinone : Induces C1 stereochemistry during propiolate addition
- Diastereomeric ratio : >20:1 achieved via低温 (-78°C) addition
Process Optimization Data
Solvent Screening
| Solvent | Reaction Rate (k, ×10⁻³ min⁻¹) | Yield |
|---|---|---|
| DCE | 8.7 | 89% |
| THF | 5.2 | 76% |
| MeCN | 3.9 | 62% |
Temperature Profile
Fluorination Efficiency :
- 140°C: 100% conversion in 8 hr
- 120°C: 78% conversion in 16 hr
- 100°C: <50% conversion even with 24 hr
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Result |
|---|---|
| HPLC (UV 254) | 99.3% |
| KF Titration | 0.12% H₂O |
| Residual Solvents | <50 ppm DCM |
Comparative Method Analysis
| Parameter | Multi-Step | Reductive Amination |
|---|---|---|
| Total Yield | 58% | 41% |
| Purity | 99.1% | 95.3% |
| Scalability | 100 kg+ | <10 kg |
| Stereocontrol | Racemic | Enantioselective |
| Hazardous Reagents | SOCl₂, HF | NaBH(OAc)₃ |
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering the fluorine and amine functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the fluorine or amine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halides (e.g., NaCl, KBr) or amines (e.g., NH3, RNH2) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroindene oxides, while substitution reactions could produce a variety of substituted indene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Its structure allows it to interact with biological targets effectively.
Case Studies:
- Anticancer Activity : Research indicates that compounds with similar structures have shown significant inhibition of tubulin polymerization, which is a critical mechanism in cancer cell proliferation. For instance, indanocine, a related compound, demonstrated an IC50 value of 7.56 µM against cancer cell lines such as HeLa and A549 .
- Neuroprotective Effects : Some studies suggest that fluorinated compounds may exhibit neuroprotective properties, potentially useful in treating conditions like Alzheimer's disease .
Organic Synthesis
2,2-Difluoro-1,3-dihydroinden-1-amine; hydrochloride serves as a versatile building block in organic synthesis. Its fluorinated nature enhances the stability and reactivity of synthesized compounds.
Applications in Synthesis:
- Fluorination Reactions : The compound can be utilized in various fluorination reactions to create more complex fluorinated organic molecules. The presence of fluorine often improves the pharmacokinetic properties of drugs .
- Synthesis of Hemiindigoids : This compound is part of a broader class of hemiindigoids that have shown promise in photopharmacology due to their ability to undergo reversible Z-to-E conversions upon light exposure .
Data Table: Applications Summary
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride involves its interaction with molecular targets through its fluorine and amine groups. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2,2-difluoro-1,3-dihydroinden-1-amine hydrochloride and related fluorinated indane derivatives:
Notes:
- Fluorine Position Impact : The 2,2-difluoro substitution introduces steric and electronic effects distinct from analogs with fluorines at positions 3,3 (e.g., CID 71758523) or 5,6 (e.g., CAS 1637453-74-7). These differences influence reactivity, solubility, and receptor binding .
- Stereochemistry : Enantiomers like (R)-5,6-difluoro and (S)-5-fluoro derivatives exhibit divergent pharmacological profiles due to chiral recognition in biological systems .
Pharmacological and Application Differences
- Receptor Modulation: Fluorinated indanes are explored as dual-acting FFAR1/FFAR4 modulators. The 2,2-difluoro substitution may enhance metabolic stability compared to mono-fluorinated variants .
- Comparative Bioactivity: The (R)-5,6-difluoro compound demonstrates higher selectivity for serotonin receptors than its non-fluorinated counterpart, 2-AI hydrochloride, which lacks fluorine-induced electronic effects .
Biological Activity
2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride is a chemical compound with the molecular formula . This compound is notable for its unique structure, which includes two fluorine atoms at the 2-position and an amine group at the 1-position of the indene ring. Its distinct characteristics make it a subject of interest in various fields, particularly in medicinal chemistry and biological research.
The biological activity of this compound is primarily attributed to its interaction with molecular targets facilitated by its fluorine and amine groups. The fluorine atoms enhance the compound's binding affinity to certain enzymes or receptors, while the amine group can engage in hydrogen bonding and other interactions. These interactions can lead to modulation of biological processes, although specific mechanisms require further elucidation through experimental studies.
Research Findings
Preliminary studies indicate that this compound exhibits significant biological activity. Its structural features suggest potential applications in pharmacology, particularly in the development of new therapeutic agents. The presence of fluorine is known to influence the pharmacokinetics and pharmacodynamics of compounds, potentially leading to improved efficacy and reduced toxicity.
Case Studies
- Antiviral Activity : In a study investigating compounds with antiviral properties, this compound was evaluated for its ability to inhibit viral replication. Results indicated a moderate inhibitory effect on viral load in vitro, suggesting potential as a lead compound for antiviral drug development.
- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Enzyme assays demonstrated that this compound could effectively inhibit target enzymes, which may have implications for metabolic disease treatments.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Two fluorine atoms; amine group | Moderate antiviral activity; enzyme inhibition |
| 2,2-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | Similar fluorination pattern | Limited data on biological activity |
| 2,2-Difluorocyclopropan-1-amine hydrochloride | Different ring structure | Varies significantly in activity |
Synthesis and Applications
The synthesis of this compound typically involves nucleophilic substitution reactions where suitable amine precursors react with fluorinated indene derivatives. Due to its unique chemical properties and biological activities, this compound serves as a building block in the synthesis of more complex fluorinated organic compounds that may exhibit enhanced biological activities.
Q & A
What are the established synthetic routes for 2,2-Difluoro-1,3-dihydroinden-1-amine hydrochloride, and how do reaction conditions influence yield?
Basic Research Question
A multi-step synthesis typically involves cyclization of fluorinated precursors followed by amine functionalization and HCl salt formation. For example, analogous indenamine hydrochlorides are synthesized via Friedel-Crafts alkylation or Pd-catalyzed coupling to introduce fluorine substituents, followed by reductive amination . Reaction temperature (e.g., cryogenic vs. reflux) and solvent polarity significantly affect regioselectivity and purity. Optimization via Design of Experiments (DoE) is recommended to balance yield (≥70%) and enantiomeric excess (e.g., chiral HPLC validation) .
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
High-resolution ¹⁹F NMR is critical for confirming the positions of fluorine atoms (δ ≈ -120 to -140 ppm for CF₂ groups) . X-ray crystallography resolves stereochemistry, as seen in related dihydroindenamine structures, where hydrogen bonding between the amine and chloride stabilizes the crystal lattice . Pair FT-IR (N-H stretch ~3300 cm⁻¹) with ESI-MS ([M+H]⁺ m/z ≈ 193.62) for cross-validation .
How can researchers profile the compound’s receptor binding affinity and selectivity in vitro?
Basic Research Question
Use radioligand displacement assays (e.g., ³H-labeled antagonists) on GPCRs like serotonin or dopamine receptors, given structural similarity to bioactive indenamines . For selectivity, screen against a panel of 50+ receptors (Eurofins CEREP panel) at 10 µM. IC₅₀ values <1 µM suggest high potency. Include positive controls (e.g., clozapine for 5-HT₂A) and validate via patch-clamp electrophysiology for ion channel effects .
What strategies optimize the enantiomeric purity of 2,2-difluoro derivatives during synthesis?
Advanced Research Question
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) can achieve >90% ee. For HCl salt formation, monitor pH during crystallization to avoid racemization. Dynamic kinetic resolution under mild acidic conditions (pH 4–5) enhances enantioselectivity . Compare circular dichroism (CD) and chiral SFC data to confirm configuration .
How do the electron-withdrawing fluorine atoms influence the compound’s pharmacokinetic properties?
Advanced Research Question
Fluorine increases metabolic stability by reducing CYP450-mediated oxidation (e.g., t₁/₂ in human liver microsomes increases from 2 h to 6 h vs. non-fluorinated analogs) . However, it may reduce passive permeability (logP drops by ~0.5 units). Use Caco-2 assays to assess intestinal absorption and PAMPA for BBB penetration predictions .
How should researchers address contradictory data in biological activity across different assay platforms?
Advanced Research Question
Discrepancies between cell-free (e.g., binding affinity) and cell-based (e.g., functional cAMP assays) results often arise from off-target effects or assay sensitivity. Perform counter-screening and use orthogonal methods (e.g., SPR vs. ITC for binding kinetics). For example, if IC₅₀ varies by >10-fold, validate with CRISPR-edited cell lines to isolate target-specific effects .
What computational approaches predict the compound’s interaction with novel targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to unexplored targets like sigma-1 receptors. Parameterize fluorine’s electronegativity using DFT (B3LYP/6-31G*). Validate predictions with SAR studies on fluorinated analogs .
How does the hydrochloride salt form affect stability under accelerated storage conditions?
Basic Research Question
Perform ICH Q1A stability testing : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., amine oxidation to nitro derivatives). Hydrochloride salts generally exhibit superior hygroscopicity vs. free bases, but fluorine may increase sensitivity to light. Use amber glass vials and desiccants for long-term storage .
Which analytical methods are recommended for quantifying trace impurities in bulk samples?
Advanced Research Question
HPLC-UV/ELS (C18 column, 0.1% TFA in acetonitrile/water) detects impurities <0.1%. For genotoxic nitrosamines, use LC-MS/MS with a LOQ of 1 ppb. Cross-reference with NMR spiking experiments to confirm impurity structures .
What in vivo models are suitable for evaluating the compound’s efficacy in CNS disorders?
Advanced Research Question
Use tail suspension or forced swim tests for antidepressant activity in rodents (dose: 10–30 mg/kg i.p.). For neuroprotection, employ MPTP-induced Parkinson’s models with dopamine metabolite quantification (HPLC-ECD). Include pharmacokinetic sampling (plasma/brain ratio) to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
